molecular formula C5H5NO2 B1603581 1-(Isoxazol-4-yl)ethanone CAS No. 83259-37-4

1-(Isoxazol-4-yl)ethanone

Cat. No.: B1603581
CAS No.: 83259-37-4
M. Wt: 111.1 g/mol
InChI Key: PULYCJGJKAKCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isoxazol-4-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isoxazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require specific catalysts and controlled conditions to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-(Isoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include nitrile oxides, hydroxylamine, and various catalysts such as platinum and gold salts . Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products: The major products formed from these reactions include substituted isoxazoles, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 1-(Isoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4(7)5-2-6-8-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULYCJGJKAKCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609687
Record name 1-(1,2-Oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83259-37-4
Record name 1-(1,2-Oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Isoxazol-4-yl)ethanone
Reactant of Route 2
1-(Isoxazol-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(Isoxazol-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(Isoxazol-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(Isoxazol-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(Isoxazol-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.